molecular formula C11H20N2OS B1491504 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2089670-55-1

2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No. B1491504
CAS RN: 2089670-55-1
M. Wt: 228.36 g/mol
InChI Key: FAJSOGMSMXITDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, also known as ACP-TSP, is a cyclic amide molecule with a thiopyran ring in its structure. It is a synthetic compound that has been used in a variety of scientific research applications. ACP-TSP is a highly potent compound that has been studied for its biochemical and physiological effects.

Scientific Research Applications

2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has been used in a variety of scientific research applications. It has been studied for its potential to modulate the activity of certain enzymes, such as phospholipase C and serine protease. It has also been used to study the effects of certain drugs on the nervous system. In addition, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has been used to study the effects of certain drugs on the cardiovascular system.

Mechanism of Action

2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide modulates the activity of certain enzymes by binding to their active sites. This binding causes a conformational change in the enzyme, which results in altered enzyme activity. In addition, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide can interact with certain receptors in the body, such as the muscarinic acetylcholine receptor. This interaction can cause the receptor to become activated or inhibited, depending on the concentration of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide present.
Biochemical and Physiological Effects
2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has been studied for its biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, such as phospholipase C and serine protease. In addition, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has been found to interact with certain receptors in the body, such as the muscarinic acetylcholine receptor. These interactions can have a variety of effects on the body, including changes in heart rate, blood pressure, and respiration.

Advantages and Limitations for Lab Experiments

2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a highly potent compound that can be used in a variety of lab experiments. Its potency allows for the study of small concentrations of the compound, resulting in more accurate results. However, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is also a highly reactive compound, which can lead to the breakdown of the compound in solution, resulting in inaccurate results.

Future Directions

The future of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide research is promising. Further research could be done to elucidate the mechanism of action of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide on various enzyme systems. In addition, further research could be done to study the effects of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide on various physiological processes, such as heart rate, blood pressure, and respiration. Finally, research could be done to develop new ways to synthesize 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide in order to increase its potency and reduce its reactivity.

properties

IUPAC Name

2-amino-N-cyclopropyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJSOGMSMXITDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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